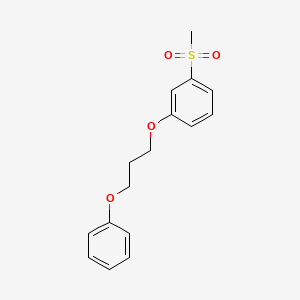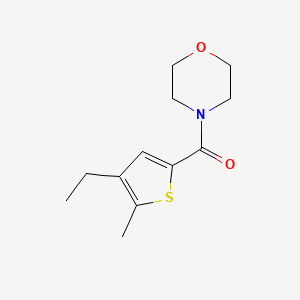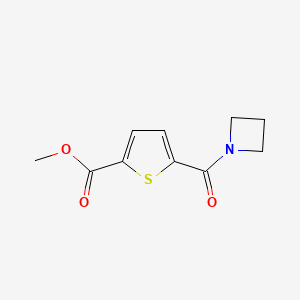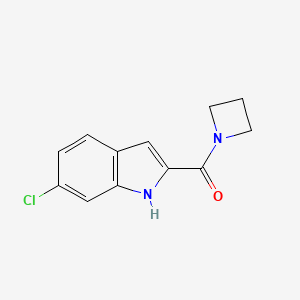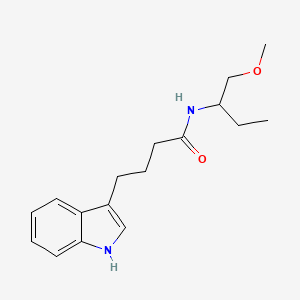
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide, also known as JNJ-54175446, is a novel and potent inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. JNJ-54175446 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide selectively inhibits the activity of PKCδ and PKCθ isoforms. These isoforms are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting their activity, 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide disrupts the signaling pathways that promote the growth and survival of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, it has been shown to improve insulin sensitivity and glucose tolerance in animal models. In neurodegenerative disorder research, it has been shown to protect against neuronal damage and improve cognitive function in animal models.
実験室実験の利点と制限
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKCδ and PKCθ isoforms, which makes it an ideal tool for studying the role of these isoforms in various cellular processes. It has also been shown to have potential therapeutic applications in various diseases, which makes it an attractive target for drug development. However, 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Additionally, its effects on other PKC isoforms and signaling pathways are not well characterized.
将来の方向性
There are several future directions for research on 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to study its pharmacokinetic and pharmacodynamic properties to optimize its dosing and administration. Additionally, further research is needed to understand its effects on other PKC isoforms and signaling pathways. Finally, 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide could be used as a tool to study the role of PKCδ and PKCθ isoforms in various cellular processes.
合成法
The synthesis of 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide involves a multi-step process that starts with the reaction of 4-bromo-1H-indole with 1-methoxybutan-2-amine to form 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butan-1-amine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid to yield the final product, 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide.
科学的研究の応用
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been shown to improve insulin sensitivity and glucose tolerance. In neurodegenerative disorder research, it has been shown to protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-14(12-21-2)19-17(20)10-6-7-13-11-18-16-9-5-4-8-15(13)16/h4-5,8-9,11,14,18H,3,6-7,10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKAXANUGIZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC(=O)CCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)
![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)
![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
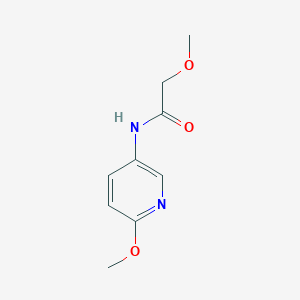
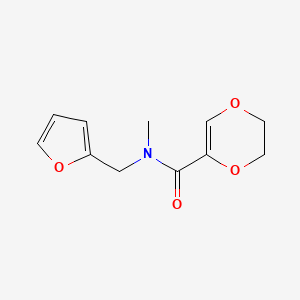
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)
